Linalyl formate

Description

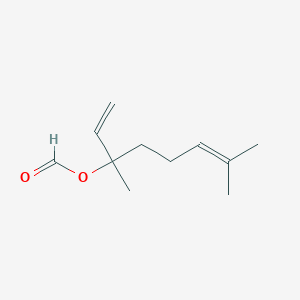

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-5-11(4,13-9-12)8-6-7-10(2)3/h5,7,9H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOCDHMHLGUPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047642 | |

| Record name | Linalyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fresh, citrus, green, herbaceous, bergamot-like odour | |

| Record name | Linalyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 103.00 °C. @ 10.00 mm Hg | |

| Record name | Linalyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol and water; insoluble in glycerol, 1 ml in 6 ml 70% alcohol (in ethanol) | |

| Record name | Linalyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.918 | |

| Record name | Linalyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

115-99-1 | |

| Record name | Linalool formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-yl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V67WH3R5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence and Sources of Linalyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl formate (C₁₁H₁₈O₂) is a naturally occurring monoterpenoid ester recognized for its distinct fruity and floral aroma, reminiscent of bergamot and lavender.[1][2][3][4] This volatile organic compound is a significant contributor to the fragrance and flavor profiles of numerous plants and essential oils.[5] Beyond its sensory characteristics, this compound has been investigated for potential anti-inflammatory and antioxidant properties, making it a molecule of interest for researchers in various scientific disciplines.[2][3][4] This guide provides a comprehensive overview of the natural occurrence of this compound, quantitative data from various sources, and detailed experimental protocols for its analysis.

Natural Occurrence and Sources

This compound is found in a variety of natural sources, including flowering plants, fruits, and their derived essential oils. Its presence is particularly notable in species belonging to the Lamiaceae (mint) family.

Key Natural Sources:

-

Plants:

-

Fruits:

-

Essential Oils:

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant's genotype, geographical location, cultivation conditions, and the specific part of the plant being analyzed.[9] The following table summarizes available quantitative data for this compound in some of its natural sources.

| Natural Source | Plant Part/Product | Concentration | Reference |

| Salvia sclarea | Essential Oil | 0.14% | [6] |

| Clary Sage (Greece) | Essential Oil | Trace amounts | [6] |

Note: While this compound is a known constituent of lavender essential oil, many studies focus on the more abundant linalool and linalyl acetate, with specific quantitative data for this compound being less commonly reported.[9][10][11][12]

Biosynthesis of this compound

This compound is synthesized in plants through a two-step process involving the formation of its alcohol precursor, linalool, followed by an esterification reaction.

-

Linalool Synthesis: Linalool is a monoterpene alcohol synthesized from geranyl diphosphate (GPP), a common precursor for many terpenoids. This reaction is catalyzed by the enzyme linalool synthase (TPS).[13]

-

Esterification: this compound is subsequently formed through the esterification of linalool with formic acid.[1][14][15]

The biosynthesis of formate in plants can occur through several pathways, including photorespiration and glycolysis.[16][17]

Caption: Biosynthesis of this compound.

Experimental Methodologies

The extraction and analysis of this compound from natural sources typically involve a multi-step process, from sample preparation to instrumental analysis.

General Experimental Workflow

Caption: General Experimental Workflow for this compound Analysis.

Key Experimental Protocols

1. Extraction of Essential Oil by Hydrodistillation

This method is commonly used to isolate volatile compounds from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

A known quantity of dried and ground plant material (e.g., 100 g of lavender flowers) is placed in a flask with distilled water.[9]

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, rises into a condenser.

-

The condensed steam and oil are collected in a graduated tube, where the oil, being less dense, separates from the water.

-

The distillation process is typically carried out for a set period, for instance, 2.5 hours, to ensure complete extraction of the volatile components.[9]

-

The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at low temperature, protected from light, for subsequent analysis.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" of the molecule, is compared to a spectral library for identification.

-

Quantification: The concentration of each component, including this compound, is determined by integrating the area of its corresponding peak in the chromatogram.[9] The relative percentage of each constituent is calculated by comparing its peak area to the total peak area.

-

3. High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is more common for volatile analysis, HPLC can also be employed, particularly for the analysis of less volatile or thermally labile compounds. A method for the determination of the precursor, linalool, has been established and could be adapted.[18]

-

Instrumentation: An HPLC system with a suitable detector (e.g., photodiode array detector).

-

Procedure:

-

Sample Preparation: An extract of the plant material is prepared, for example, using ultrasound-assisted extraction with a solvent like ethanol.[18] The extract is then filtered.

-

Separation: The sample is injected into the HPLC system and separated on a reversed-phase column (e.g., C18) using a mobile phase such as an acetonitrile-water mixture.[18]

-

Detection and Quantification: The components are detected as they elute from the column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.[18]

-

Biosynthesis of Formate in Plants

The formic acid required for the esterification of linalool is a product of various metabolic pathways within the plant. Understanding its origins provides a more complete picture of this compound biosynthesis.

Caption: Potential Pathways for Formate Biosynthesis in Plants.

Key proposed pathways for formate production in plants include:

-

Photorespiration: A metabolic pathway that occurs in photosynthetic organisms in the light.[16][17]

-

Glycolysis: The breakdown of glucose, which can lead to formate production, particularly under hypoxic conditions.[16][17]

-

Cell Wall Metabolism: The synthesis and degradation of cell wall components can release formate.[17]

-

Oxalate Degradation: The breakdown of oxalate has been identified as a pathway leading to formate production.[17]

Conclusion

This compound is a naturally occurring ester that plays a crucial role in the aromatic profile of many well-known plants and fruits, particularly those in the Lavandula and Salvia genera. Its biosynthesis is dependent on the availability of its precursors, linalool and formic acid, which are products of established plant metabolic pathways. While its presence is widely reported, detailed quantitative data across a broad range of natural sources remains an area for further investigation. The experimental protocols outlined in this guide, particularly GC-MS, provide a robust framework for the extraction, identification, and quantification of this compound, enabling further research into its natural distribution, biosynthesis, and potential biological activities.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. specialchem.com [specialchem.com]

- 3. qaroma.com [qaroma.com]

- 4. qaroma.com [qaroma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [flavscents.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. Linalool formate | C11H18O2 | CID 61040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 13. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Ester: A Technical Guide to the Biosynthesis of Linalyl Formate in Plants

For Immediate Release

A Deep Dive into the Aromatic World of Terpenoid Esters, Providing Researchers with a Foundational Guide to Unraveling the Biosynthesis of Linalyl Formate.

This technical guide offers an in-depth exploration of the biosynthetic pathway of this compound, a monoterpenoid ester contributing to the characteristic aroma of various aromatic plants, including lavender (Lavandula angustifolia) and clary sage (Salvia sclarea)[1][2][3][4]. While the formation of its precursor, linalool, is well-documented, the enzymatic step leading to this compound remains an area of active investigation. This document provides a comprehensive overview of the established linalool biosynthesis pathway, proposes a hypothetical enzymatic step for this compound synthesis, and furnishes detailed experimental protocols for researchers aiming to identify and characterize the elusive this compound synthase.

The Established Pathway: From Isoprenoid Precursors to Linalool

The journey to this compound begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These building blocks are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. For the biosynthesis of monoterpenes like linalool, the MEP pathway is the primary source of IPP and DMAPP.

These C5 units are then condensed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP). The pivotal step in linalool formation is the conversion of GPP to linalool, a reaction catalyzed by the enzyme linalool synthase (LIS), a member of the terpene synthase (TPS) family. This reaction involves the ionization of GPP and the subsequent quenching of the resulting carbocation by a water molecule.

Quantitative Data on Linalool Synthase Activity

The kinetic properties of linalool synthase have been characterized in several plant species, providing valuable insights into the efficiency of this key enzymatic step.

| Plant Species | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Mentha citrata | (-)-3R-Linalool Synthase | Geranyl Diphosphate | 56 | 0.83 | ~7.0 | Not Reported |

| Plectranthus amboinicus | PamTps1 (Linalool/Nerolidol Synthase) | Geranyl Diphosphate | 16.72 ± 1.32 | Not Reported | 6.5 | 30 |

Table 1: Kinetic parameters of linalool synthases from different plant species.

The Hypothetical Final Step: The Quest for this compound Synthase

The enzymatic mechanism for the final step in this compound biosynthesis—the transfer of a formyl group to linalool—has not yet been definitively elucidated in plants. We hypothesize that this reaction is catalyzed by an alcohol acyltransferase (AAT) , likely a member of the versatile BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. Plant AATs are known to exhibit broad substrate specificity, utilizing a variety of acyl-CoA donors and alcohol acceptors, including terpene alcohols[5][6]. It is plausible that a specific or promiscuous AAT utilizes formyl-CoA as the acyl donor and linalool as the acceptor to produce this compound.

The presence of this compound in plants like clary sage, which also produces high levels of linalyl acetate, suggests that a common enzymatic machinery with differential acyl-CoA availability or enzyme substrate preference might be at play[7].

Visualization of the Proposed Biosynthetic Pathway

Experimental Protocols

To facilitate the identification and characterization of the putative this compound synthase, this section provides detailed experimental protocols.

Identification and Cloning of Candidate Acyltransferase Genes

The identification of candidate genes can be approached through homology-based screening of transcriptome or genome databases of this compound-producing plants like Salvia sclarea. Primers can be designed based on conserved regions of known plant BAHD acyltransferases.

Workflow for Candidate Gene Identification and Cloning:

Heterologous Expression and Purification of Recombinant Protein

The candidate acyltransferase gene is subcloned into an expression vector (e.g., pET series for E. coli) and the recombinant protein is expressed and purified.

Protocol for Heterologous Expression in E. coli [8][9][10]:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression construct.

-

Culture Growth: Grow a starter culture overnight and inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

Induction: Induce protein expression with IPTG when the culture reaches an OD600 of 0.6-0.8.

-

Harvesting: Harvest the cells by centrifugation after a period of incubation at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Purification: Purify the His-tagged recombinant protein from the soluble fraction using Ni-NTA affinity chromatography[11][12].

In Vitro Enzyme Assay for Linalool Formyltransferase Activity

The activity of the purified recombinant protein is assayed using linalool and formyl-CoA as substrates.

Assay Components:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrates:

-

Linalool (1 mM)

-

Formyl-CoA (0.5 mM) - Can be synthesized from formic acid and Coenzyme A[13]

-

-

Enzyme: Purified recombinant acyltransferase (1-5 µg)

-

Dithiothreitol (DTT): 1 mM (to maintain a reducing environment)

Protocol [14]:

-

Combine the buffer, DTT, and linalool in a microcentrifuge tube.

-

Initiate the reaction by adding formyl-CoA and the purified enzyme.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding a quenching solution (e.g., 2 M HCl).

-

Extract the product, this compound, with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Analysis of this compound by GC-MS

The quantification of this compound in plant extracts and enzyme assays is crucial for understanding its biosynthesis.

GC-MS Protocol for Volatile Analysis [15][16][17]:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split.

-

Oven Temperature Program: A gradient program to separate the volatile compounds (e.g., start at 50°C, ramp to 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Quantification: Use of an internal standard and a calibration curve generated with authentic this compound standard.

Quantitative Data on this compound in Essential Oils:

| Plant Species | Essential Oil Source | This compound Content (%) |

| Salvia sclarea (Clary Sage) | Inflorescence, shoots, foliage | 0.15[7] |

| Lavandula angustifolia (Lavender) | Flowering parts | Varies, can be a minor component |

Table 2: Reported concentrations of this compound in selected essential oils.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents an intriguing puzzle for researchers. While the pathway to its precursor, linalool, is well-established, the final formylation step remains to be elucidated. The hypothesis presented in this guide, implicating a BAHD-family acyltransferase, provides a solid foundation for future research. The detailed experimental protocols outlined herein offer a clear roadmap for the identification, cloning, and characterization of the putative this compound synthase.

The successful identification of this enzyme will not only fill a gap in our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable aroma compound. Furthermore, understanding the substrate specificity of such an enzyme could provide insights into the evolution of ester diversity in the plant kingdom and have implications for the development of novel flavors, fragrances, and pharmaceuticals.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound, 115-99-1 [thegoodscentscompany.com]

- 3. Clary Sage Oil Uses and Benefits | Aceites esenciales doTERRA [doterra.com]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. protocols.io [protocols.io]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. Heterologous protein expression in E. coli [protocols.io]

- 11. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tips.sums.ac.ir [tips.sums.ac.ir]

- 16. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plantarchives.org [plantarchives.org]

Linalyl formate CAS number and molecular weight

An In-depth Technical Guide to Linalyl Formate

This technical guide provides a comprehensive overview of this compound, a monoterpenoid ester valued for its aromatic properties and diverse applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Chemical Information

Molecular Weight: 182.26 g/mol [1]

This compound, also known as 3,7-dimethyl-1,6-octadien-3-yl formate, is a naturally occurring compound found in essential oils of plants like lavender and bergamot.[3][4] It is widely utilized in the fragrance and flavor industries for its pleasant, fresh, and slightly fruity-floral aroma.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Odor | Fruity, floral (rose-like), reminiscent of bergamot | [5] |

| Density | 0.914 g/mL at 25 °C | [5] |

| Boiling Point | 100-103 °C at 10 mm Hg | [5] |

| Flash Point | 186 °F (85.6 °C) | [5] |

| Refractive Index | n20/D 1.455 | [5] |

| Solubility | Soluble in ethanol and most non-volatile oils; slightly soluble in propylene glycol and water; insoluble in glycerol. | [5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of linalool with formic acid.[6] This acid-catalyzed reaction is an equilibrium process.

Materials:

-

Linalool

-

Formic acid

-

Sodium formate

-

Acetic acid

-

5% Sodium carbonate (Na₂CO₃) solution

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with a stirrer and temperature control

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a mixture of a 1:1 molar ratio of formic acid and sodium formate by reacting formic acid with sodium formate in the presence of a small amount of acetic acid.[6]

-

In a separate reaction vessel, combine 1 mole of linalool with 1.2 moles of sodium formate and a small amount of acetic acid.[6]

-

Slowly add the prepared formic acid/sodium formate mixture to the linalool-containing vessel while stirring.

-

Maintain the reaction temperature at approximately 40°C until the reaction is complete.[6]

-

Allow the mixture to stand at room temperature overnight.[6]

-

Wash the reaction mixture with water.[6]

-

Neutralize any remaining acid by washing with a 5% sodium carbonate solution.[6]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.[6]

-

Extract the aqueous layer twice with benzene to recover any dissolved product.[6]

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[6]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5MS or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in ethanol).

-

Split Ratio: 50:1.

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the molecular structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Procedure for ¹H NMR:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals will correspond to the various protons in the this compound molecule, including the vinyl, allylic, and methyl protons, as well as the formate proton.

Procedure for ¹³C NMR:

-

Prepare a more concentrated sample by dissolving approximately 20-30 mg of this compound in 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹³C NMR spectrum. Expected signals will correspond to the eleven distinct carbon atoms in the this compound structure.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Spectroscopic Profile of Linalyl Formate: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for linalyl formate, a monoterpenoid ester widely used in the fragrance, flavor, and pharmaceutical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and commercial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its various proton environments. The data presented below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | s | - | H-9 (formyl proton) |

| 5.92 | dd | 17.3, 10.7 | H-2 |

| 5.23 | dd | 17.3, 1.2 | H-1a (trans) |

| 5.11 | t | 7.1 | H-6 |

| 5.08 | dd | 10.7, 1.2 | H-1b (cis) |

| 2.05 | m | - | H-5 |

| 1.68 | s | - | CH₃-8 |

| 1.62 | m | - | H-4 |

| 1.60 | s | - | CH₃-10 |

| 1.54 | s | - | CH₃-11 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 160.8 | C-9 (C=O) |

| 140.0 | C-2 |

| 132.1 | C-7 |

| 124.0 | C-6 |

| 115.5 | C-1 |

| 84.1 | C-3 |

| 40.0 | C-4 |

| 25.7 | C-8 |

| 23.0 | C-5 |

| 22.5 | C-11 |

| 17.7 | C-10 |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a high-resolution spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance spectrometer operating at a proton frequency of 400 MHz was used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') was utilized.

-

Spectral Width: 12 ppm

-

Acquisition Time: 3.4 seconds

-

Relaxation Delay: 1.0 second

-

Number of Scans: 16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with the Nuclear Overhauser Effect (NOE) was used.

-

Spectral Width: 220 ppm

-

Acquisition Time: 1.2 seconds

-

Relaxation Delay: 2.0 seconds

-

Number of Scans: 1024

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (ester, formate) |

| 1645 | Medium | C=C stretch (alkene) |

| 1170 | Strong | C-O stretch (ester) |

| 920 | Medium | =C-H bend (alkene) |

Experimental Protocol for FTIR Spectroscopy

The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer was used.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 69 | 100 | [C₅H₉]⁺ |

| 93 | 85 | [C₇H₉]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 80 | 60 | [C₆H₈]⁺ |

| 137 | 40 | [M-CHO₂]⁺ |

Experimental Protocol for GC-MS

The mass spectrum of this compound was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound in ethyl acetate (100 ppm) was prepared for injection.

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 35 - 350 amu

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Physical and chemical properties of linalyl formate

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides an in-depth analysis of the physical and chemical properties of linalyl formate (CAS No. 115-99-1). This compound, a monoterpenoid ester, is a significant compound in the fragrance and flavor industries and serves as a potential intermediate in organic synthesis.[1] This document collates critical data from technical and safety data sheets, and chemical databases to serve as a comprehensive resource for professionals in research and development.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid recognized for its fresh, floral, and citrusy aroma, often reminiscent of bergamot and lavender.[2][3][4] It is naturally found in organisms such as clary sage, cherries, and various essential oils.[5][6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various technical sources.

| Property | Value | Source(s) |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl formate | [2][7] |

| Synonyms | Linalool formate, Formic acid linalyl ester | [4][5][7] |

| CAS Number | 115-99-1 | [1][2][8] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][2][8] |

| Molecular Weight | 182.26 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][9] |

| Odor | Floral, citrus, fresh, reminiscent of bergamot | [2][3][4] |

| Boiling Point | 100-103 °C at 10 mmHg 200-220 °C at 760 mmHg | [4][10][11][12] |

| Melting Point | -20 °C | [2] |

| Flash Point | 85 - 88 °C (Closed Cup) | [2][10][12][13] |

| Density / Specific Gravity | 0.914 - 0.921 g/mL at 20/20 °C or 25/25 °C | [2][4][7][10] |

| Refractive Index | 1.453 - 1.458 at 20 °C | [1][2][7] |

| Vapor Pressure | 0.1067 hPa (approx. 0.08 mmHg) at 20-25 °C | [3][4] |

| Solubility | Insoluble in water and glycerol; Soluble in alcohol and most fixed oils. | [2][7][13] |

| Purity | 90 - 100% (by GC) | [1][2] |

| LogP (Octanol/Water) | 3.3 - 3.9 | [3][4][7] |

| Acid Value | 0 - 3.0 mg KOH/g | [2] |

Chemical Reactivity and Stability

This compound is chemically stable under standard ambient conditions and recommended storage.[8][11] To maintain its integrity, it should be stored in a cool, well-ventilated place in tightly sealed original containers, avoiding prolonged exposure to light, heat, and air.[2][14]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition are to be avoided.[8][11] Intense heating can lead to the formation of explosive mixtures with air.[11]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.[8][12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[8]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound based on standard organic chemistry principles.

Synthesis: Fischer Esterification

This compound is typically synthesized via the acid-catalyzed esterification of linalool with formic acid.[9][15][16]

Objective: To synthesize this compound from linalool and formic acid.

Materials:

-

Linalool (1 mol)

-

Formic acid (1:1 molar ratio with linalool)

-

Sodium formate (1.2 mol)

-

Acetic anhydride (small amount)

-

Benzene or other suitable organic solvent

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, separatory funnel, distillation apparatus

Methodology:

-

A mixture of formic acid and sodium formate (1:1 molar ratio) is prepared in the presence of a small amount of acetic anhydride.[9][16]

-

This mixture is added to a reaction vessel containing linalool (1 mol) and sodium formate (1.2 mol).[9]

-

The reaction is maintained at approximately 40°C with stirring until completion.[9]

-

The mixture is then allowed to sit at room temperature overnight.[9]

-

Work-up: a. The reaction mixture is washed with water.[9] b. The organic layer is neutralized by washing with a 5% sodium carbonate solution to remove any remaining acid.[9] c. The layers are separated using a separatory funnel. The aqueous layer is extracted twice with an organic solvent like benzene to recover any dissolved product.[9] d. The organic layers are combined and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed, and the crude product is purified by vacuum distillation to yield pure this compound.[9]

Analysis: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized this compound.

Materials & Equipment:

-

Synthesized this compound sample

-

High-purity carrier gas (e.g., Helium, Nitrogen)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Non-polar capillary column (e.g., DB-5 or equivalent)

-

Syringe for sample injection

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrument Setup:

-

Set the injector and detector temperatures (e.g., 250°C).

-

Program the oven temperature with a suitable gradient (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).

-

Set the carrier gas flow rate as per the column manufacturer's recommendation.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Record the chromatogram. The retention time of the main peak should correspond to that of a this compound standard.

-

Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis process and the chemical relationship between reactants and products.

Caption: Chemical synthesis relationship for this compound.

Caption: Experimental workflow for this compound synthesis.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) by FEMA (FEMA number 2642) for use in food and has been approved by the FDA.[9] Acute toxicity studies indicate low toxicity, with an oral LD50 in rats and a dermal LD50 in rabbits both exceeding 5000 mg/kg.[8][9] Standard safety precautions, such as wearing protective gloves and eye protection, should be followed when handling the substance to avoid skin and eye contact.[8][10] The material is classified as a combustible liquid.[11][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. directpcw.com [directpcw.com]

- 3. This compound | Givaudan [givaudan.com]

- 4. chemdad.com [chemdad.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. specialchem.com [specialchem.com]

- 7. Linalool formate | C11H18O2 | CID 61040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Page loading... [guidechem.com]

- 10. This compound, 115-99-1 [thegoodscentscompany.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. vigon.com [vigon.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. chembk.com [chembk.com]

Linalyl Formate: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl formate, a monoterpenoid ester, is a significant contributor to the aroma of various essential oils and is widely utilized in the fragrance and flavor industries. While its sensory properties are well-established, its historical discovery and deeper biological roles are less commonly known. This technical guide provides a comprehensive overview of this compound, beginning with its historical context in the development of flavor and fragrance chemistry. It details the compound's physicochemical properties, presents established protocols for its synthesis and analytical characterization, and explores its interactions with cellular pathways, particularly in lipid metabolism. This document aims to be a valuable resource for researchers and professionals in chemistry, pharmacology, and drug development by consolidating key technical information and elucidating the broader scientific context of this important natural product.

Introduction and Historical Context

The study of flavor and fragrance compounds, including terpene esters like this compound, has its roots in the 19th century with the rise of organic chemistry.[1] Early chemists, such as Otto Wallach, a Nobel laureate in 1910, were instrumental in isolating and classifying terpenes from essential oils, laying the groundwork for understanding their structural diversity.[2] While the exact date and individual credited with the first synthesis of this compound are not clearly documented in readily available historical records, its preparation falls under the well-established chemical reaction of esterification. The industrial production and use of such synthetic flavor and fragrance compounds began to flourish in the early 20th century, driven by the demand for consistent and readily available alternatives to natural extracts.[1]

This compound is naturally found in a variety of plants, including lavender (Lavandula), bergamot, and clary sage.[3] Its characteristic aroma is described as citrusy, floral, and slightly fruity, making it a valuable component in perfumery and as a flavoring agent in food products.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various fields. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [5] |

| Molecular Weight | 182.26 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Citrusy, floral, fruity, reminiscent of bergamot | [3][4] |

| Density | 0.914 g/mL at 25 °C | [3] |

| Boiling Point | 100-103 °C at 10 mm Hg | [3] |

| Flash Point | 85.56 °C (186.00 °F) TCC | [6] |

| Refractive Index | n20/D 1.455 | [3] |

| Solubility | Insoluble in water; soluble in alcohols and most non-volatile oils | [3] |

Table 2: Chemical Identifiers and Safety Data

| Identifier/Data | Value | Reference(s) |

| CAS Number | 115-99-1 | [5] |

| FEMA Number | 2642 | [4] |

| EINECS Number | 204-120-6 | [6] |

| Oral LD50 (rat) | > 5000 mg/kg | [4] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | [4] |

| GRAS Status | Generally Recognized as Safe | [4] |

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for the synthesis of this compound is the esterification of linalool with formic acid.[5]

Reaction Scheme:

References

Chirality and Enantiomers of Linalyl Formate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl formate, a monoterpenoid ester, is a key component in the fragrance and flavor industries, valued for its fresh, floral, and slightly fruity aroma. As a chiral molecule, it exists in two enantiomeric forms: (R)-(-)-linalyl formate and (S)-(+)-linalyl formate. While the racemic mixture is commonly used, the individual enantiomers are presumed to possess distinct sensory and biological properties, a phenomenon well-documented for its precursor, linalool. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and characterization. Although specific quantitative data for the individual enantiomers of this compound are not extensively available in public literature, this guide extrapolates potential properties and methodologies based on established principles of stereochemistry and the known characteristics of related chiral compounds.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₁₁H₁₈O₂, possesses a single stereocenter at the C3 position, giving rise to two enantiomers. The molecule is structurally the formate ester of linalool. The chirality of this compound is of significant interest due to the established differences in the sensory and biological activities of the enantiomers of its parent alcohol, linalool. It is naturally found in various essential oils, such as those from lavender and bergamot, typically as a racemic or near-racemic mixture.[1][2]

Table 1: General Properties of this compound (Racemic Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [3] |

| Molecular Weight | 182.26 g/mol | [3] |

| CAS Number | 115-99-1 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Fruity, floral (rose), reminiscent of bergamot and vervain | [4][5] |

| Boiling Point | 100-103 °C at 10 mm Hg | [4] |

| Density | 0.914 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.455 | [4] |

Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound can be approached through two primary strategies: enantioselective synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis

An enantioselective synthesis would ideally start from an achiral precursor or a prochiral substrate, employing a chiral catalyst or reagent to favor the formation of one enantiomer over the other. A common method for producing chiral esters is through enzymatic catalysis.

This protocol is based on general procedures for lipase-catalyzed esterification of alcohols.

-

Materials:

-

(R)- or (S)-Linalool (as the starting chiral precursor)

-

Formic acid or a suitable formate donor (e.g., ethyl formate)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Molecular sieves (for water removal)

-

-

Procedure:

-

To a solution of enantiomerically pure linalool (1 equivalent) in the chosen anhydrous solvent, add the formate donor (1.5-3 equivalents).

-

Add the immobilized lipase (typically 10-20% by weight of the linalool).

-

Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the enzyme and reduce yield.

-

The reaction is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

-

The solvent and excess acyl donor are removed under reduced pressure.

-

The resulting this compound is purified by column chromatography or distillation.

-

Resolution of Racemic this compound

Kinetic resolution is a widely used technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, often an enzyme.

This protocol is a general representation of enzymatic kinetic resolution.

-

Materials:

-

Racemic this compound

-

A suitable lipase (e.g., from Pseudomonas cepacia, Candida rugosa)

-

A buffered aqueous solution or a biphasic system (water/organic solvent)

-

Reagents for quenching the reaction (e.g., acid or base)

-

-

Procedure:

-

Racemic this compound is dissolved in a suitable solvent system.

-

The lipase is added to initiate the hydrolysis of the ester. The enzyme will preferentially hydrolyze one enantiomer at a faster rate.

-

The reaction is carefully monitored for conversion (ideally to ~50%).

-

The reaction is quenched.

-

The mixture is then separated to isolate the unreacted this compound enantiomer and the linalool formed from the hydrolysis of the other enantiomer.

-

Both the remaining ester and the alcohol product will be enantiomerically enriched.

-

Separation and Characterization of Enantiomers

The separation and analysis of this compound enantiomers are critical for determining enantiomeric purity and for studying their individual properties. Chiral chromatography is the primary technique employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the separation of volatile enantiomers.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A chiral capillary column, such as one coated with a modified cyclodextrin stationary phase (e.g., beta- or gamma-cyclodextrin derivatives).

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180-220 °C).

-

Injection: A small volume of a dilute solution of the this compound sample in a suitable solvent (e.g., hexane) is injected.

-

Detection: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation of enantiomers, particularly for less volatile compounds or for preparative-scale separations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

-

Flow Rate: A constant flow rate is maintained (e.g., 0.5-1.5 mL/min).

-

Detection: The enantiomers are detected by UV absorbance, and their respective peak areas are used to determine the enantiomeric ratio.

Physicochemical and Sensory Properties of Enantiomers

While specific data for this compound enantiomers are scarce, the properties of linalool enantiomers provide a strong basis for extrapolation.

Table 2: Known Properties of Linalool Enantiomers and Extrapolated Properties of this compound Enantiomers

| Compound | Enantiomer | Specific Rotation (neat) | Odor Profile | Reference(s) |

| Linalool | (R)-(-)-Linalool | -15° to -21° | Woody, lavender-like | [6][7] |

| (S)-(+)-Linalool | +17.4° | Sweet, floral, petitgrain-like | [6] | |

| This compound | (R)-(-)-Linalyl Formate | Predicted to be levorotatory | Predicted to be more woody/herbaceous | |

| (S)-(+)-Linalyl Formate | Predicted to be dextrorotatory | Predicted to be more sweet/floral |

Note: Properties for this compound enantiomers are predicted based on the known properties of linalool enantiomers and have not been experimentally verified in the cited literature.

Biological Activity and Potential Applications

The biological activities of this compound enantiomers have not been extensively studied. However, based on the known activities of linalool, it is plausible that the enantiomers of its formate ester would also exhibit stereospecific interactions with biological systems. Linalool has been shown to have anti-inflammatory, anxiolytic, and sedative effects.[8][9] These effects are likely mediated through interactions with specific receptors and signaling pathways.

Olfactory Signaling Pathway

The perception of odor is initiated by the binding of odorant molecules to olfactory receptors (ORs) in the nasal cavity. The stereochemistry of an odorant can significantly influence its binding affinity and activation of specific ORs, leading to different odor perceptions for enantiomers.

References

- 1. qaroma.com [qaroma.com]

- 2. specialchem.com [specialchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 115-99-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-(-)-Linalool, 95% (sum of enantiomers) 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

Linalyl Formate: A Technical Guide to Solubility for Researchers and Formulation Scientists

An In-depth Examination of the Solubility Profile and Application Workflow of a Key Fragrance and Flavor Compound

Introduction

Linalyl formate (C₁₁H₁₈O₂), a naturally occurring monoterpenoid ester, is a significant component in the fragrance and flavor industries, prized for its fresh, floral, and slightly fruity aroma reminiscent of bergamot and lavender. Its effective incorporation into various formulations, from perfumes and cosmetics to food and beverages, is critically dependent on its solubility in a diverse range of solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines general experimental protocols for its determination, and illustrates its application in a typical fragrance manufacturing workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this versatile compound.

Core Topic: Solubility of this compound

The solubility of a fragrance ingredient like this compound is a crucial parameter that dictates its compatibility with other components in a formulation, its stability, and its performance. Understanding its solubility profile allows for the creation of homogeneous and stable solutions, preventing issues such as phase separation or precipitation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure (an ester of the terpene alcohol linalool) and available safety and technical data sheets, a clear qualitative and semi-quantitative picture of its solubility can be drawn. The following table summarizes the available solubility information for this compound.

| Solvent/Solvent Class | Solubility Description | Quantitative Data (at 25°C, unless specified) | Citation(s) |

| Water | Insoluble/Slightly Soluble | Estimated: 28.25 mg/L | [1][2] |

| Predicted: 0.14 g/L | [3] | ||

| Alcohols (e.g., Ethanol) | Soluble | A 10.0% solution in ethyl alcohol is clear & colorless. | [4] |

| Miscible (implied) | [5][6] | ||

| 1 ml is soluble in 6 ml of 70% ethanol. | [5] | ||

| Fixed Oils | Soluble | - | [1][2][5] |

| Propylene Glycol | Slightly Soluble | - | [5] |

| Glycerol | Insoluble | - | [5] |

Note: The term "soluble" in a qualitative context generally implies that the substance forms a homogeneous solution at typical concentrations used in formulations. "Insoluble" suggests very poor miscibility.

Experimental Protocols for Solubility Determination

While specific, standardized protocols for determining the solubility of this compound were not found in the reviewed literature, general methodologies for assessing the solubility of a liquid in a liquid solvent can be readily adapted. The following outlines a typical experimental approach.

Method 1: Isothermal Equilibrium Shake-Flask Method

This is a common method for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks, pipettes, and syringes

-

Analytical balance

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent. The addition of excess solute ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow for the separation of the undissolved this compound. To ensure complete separation of the excess solute, the samples are then centrifuged at a high speed.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated GC-MS, GC-FID, or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Data Reporting: The solubility is expressed as the mass of this compound per mass or volume of the solvent (e.g., g/100g or g/100mL).

Method 2: Visual Titration Method (for Miscibility)

This method is suitable for determining the miscibility of this compound in a solvent.

Objective: To determine if this compound is miscible in a particular solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Burette

-

Graduated cylinder or volumetric flask

-

Stirring plate and magnetic stirrer

Procedure:

-

Add a known volume of the solvent to a beaker or flask.

-

While stirring, slowly add this compound from a burette.

-

Observe the solution for any signs of turbidity or phase separation.

-

If the solution remains clear after the addition of a significant volume of this compound (e.g., up to a 1:1 ratio or higher), the two liquids are considered miscible.

-

The point at which turbidity appears indicates the limit of solubility.

Mandatory Visualizations

Workflow for this compound in the Fragrance Industry

The following diagram illustrates the typical workflow for incorporating this compound into a commercial fragrance product.

Caption: Workflow of this compound in Fragrance Development.

Logical Relationship of Solubility and Formulation

The following diagram illustrates the logical relationship between the solubility of this compound and its successful incorporation into a final product.

References

- 1. This compound, 115-99-1 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. Showing Compound this compound (FDB002288) - FooDB [foodb.ca]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Linalool formate | C11H18O2 | CID 61040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbull.com [chemicalbull.com]

An In-depth Technical Guide to the Thermochemical Data of Linalyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Linalyl formate (C₁₁H₁₈O₂) is a monoterpene ester recognized for its characteristic fresh, floral, and slightly fruity aroma, reminiscent of bergamot and lavender. It is a key component in the fragrance and flavor industries and sees use in various consumer products.[1][2] Despite its widespread commercial use, a thorough review of publicly accessible scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. This guide addresses this information gap by providing a comprehensive overview of the available data for analogous compounds, namely its parent alcohol, linalool, and a series of formate esters. Furthermore, it details the standard experimental and computational methodologies that can be employed to determine the precise thermochemical properties of this compound, thereby offering a roadmap for future research endeavors.

Introduction

Thermochemical data, including the enthalpy of formation, heat of combustion, entropy, and heat capacity, are fundamental thermodynamic properties crucial for process design, safety analysis, and computational modeling in chemical and pharmaceutical research. For a compound like this compound, this data would be invaluable for optimizing its synthesis, understanding its stability and reactivity, and modeling its behavior in various formulations. This document serves as a technical resource, collating relevant existing data and outlining the necessary protocols to obtain the currently unavailable thermochemical properties of this compound.

Thermochemical Data of Analogous Compounds

In the absence of direct experimental data for this compound, it is instructive to examine the thermochemical properties of its constituent parts and similar molecules. The following tables summarize the available data for linalool, the precursor alcohol, and several simple formate esters. This information can be used for estimation and as a benchmark for future experimental or computational work.

Table 1: Thermochemical Data of Linalool

| Property | Value | Units | State | Method | Source |

| Enthalpy of Formation (ΔfH°) | -177.85 | kJ/mol | Gas | Calculated (Joback Method) | [3] |

| Heat of Vaporization (ΔvapH°) | 52.61 | kJ/mol | Calculated (Joback Method) | [3] | |

| Heat of Vaporization (ΔvapH) | 50.3 - 51.4 | kJ/mol | Experimental (368-465 K) | [4] | |

| Liquid Phase Heat Capacity (Cp,liquid) | 372.4 | J/mol·K | Liquid | Experimental (293.1 K) | [5] |

Table 2: Thermochemical Data of Selected Formate Esters

| Compound | Formula | Enthalpy of Formation (ΔfH°) (kJ/mol) | State | Method | Source |

| Methyl Formate | C₂H₄O₂ | -378.0 | Liquid | Experimental (Heat of hydrolysis) | [6] |

| Methyl Formate | C₂H₄O₂ | -349.0 | Gas | Calculated | [6] |

| Ethyl Formate | C₃H₆O₂ | -374.6 ± 1.4 | Gas | Calculated (ATcT) | [7] |

| n-Butyl Formate | C₅H₁₀O₂ | -438.9 ± 1.3 | Liquid | Experimental (Combustion Calorimetry) | [8] |

| n-Pentyl Formate | C₆H₁₂O₂ | -503.27 | Calculated (QSPR) | [9] | |

| n-Octyl Formate | C₉H₁₈O₂ | -583.9 | Calculated (QSPR) | [9] | |

| n-Nonyl Formate | C₁₀H₂₀O₂ | -610.77 | Calculated (QSPR) | [9] | |

| n-Decyl Formate | C₁₁H₂₂O₂ | -637.65 | Calculated (QSPR) | [9] |

Table 3: Heat of Combustion of Selected Formate Esters

| Compound | Formula | Heat of Combustion (ΔcH°) (kJ/mol) | State | Method | Source |

| Methyl Formate | C₂H₄O₂ | -972.61 ± 0.59 | Liquid | Experimental (Calorimetry) | [10] |

Table 4: Heat Capacity of Selected Formate Esters

| Compound | Formula | Heat Capacity (Cp) (J/mol·K) | State | Method | Source |

| Methyl Formate | C₂H₄O₂ | 119.1 | Liquid | Experimental (25 °C) | [11] |

Methodologies for Determining Thermochemical Data

To obtain accurate thermochemical data for this compound, established experimental and computational techniques must be employed.

3.1.1. Combustion Calorimetry for Enthalpy of Formation and Heat of Combustion

The standard enthalpy of combustion (ΔcH°) and, by extension, the standard enthalpy of formation (ΔfH°) of this compound can be determined using oxygen bomb calorimetry.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of this compound (C₁₁H₁₈O₂) yields carbon dioxide (CO₂) and water (H₂O).

-

Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise that is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

3.1.2. Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity (Cp) and standard entropy (S°) of this compound can be measured using an adiabatic calorimeter over a range of temperatures.

-

Methodology: A known mass of the sample is placed in a calorimeter that is maintained in a near-perfect adiabatic environment (no heat exchange with the surroundings). A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. The heat capacity is calculated from the energy input and the temperature change.

-

Entropy Calculation: By measuring the heat capacity from near absolute zero to the desired temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating the heat capacity divided by the temperature (Cp/T) over this range, in accordance with the third law of thermodynamics.

3.2.1. Quantum Chemical Calculations

In the absence of experimental data, or to complement it, ab initio and density functional theory (DFT) calculations provide a powerful means to predict thermochemical properties.

-

Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the this compound molecule.

-

Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

High-Level Energy Calculation: A high-level theoretical method (e.g., coupled-cluster theory like CCSD(T) or a reliable DFT functional) is used to compute a very accurate electronic energy of the molecule.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically calculated using an atomization or isodesmic reaction scheme. The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction.

-